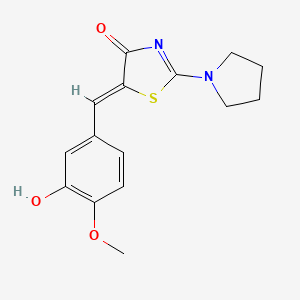![molecular formula C19H15N3O6S B15011200 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B15011200.png)
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound that features a benzothiazole ring, a carbamoyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the Carbamoyl Group: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the carbamoyl-substituted benzothiazole with (2E)-3-(4-nitrophenyl)prop-2-enoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Products may include benzothiazole derivatives with oxidized methoxy or nitro groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, aiding in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The benzothiazole ring can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the carbamoyl and nitrophenyl groups can form hydrogen bonds or electrostatic interactions, modulating the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
- [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
Uniqueness
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or reactivity profiles.
Propriétés
Formule moléculaire |
C19H15N3O6S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15N3O6S/c1-27-14-7-8-15-16(10-14)29-19(20-15)21-17(23)11-28-18(24)9-4-12-2-5-13(6-3-12)22(25)26/h2-10H,11H2,1H3,(H,20,21,23)/b9-4+ |
Clé InChI |
YUKBJLDBEOXWEE-RUDMXATFSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15011136.png)

![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
![(2Z,5E)-2-[(3-methylphenyl)imino]-5-[4-(2-methylpropoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15011150.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011153.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15011161.png)
![2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B15011166.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011172.png)
![4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
![N-(3-chloro-4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15011184.png)

![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15011206.png)
![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
